molecular formula C24H19N3O2 B411704 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline CAS No. 6240-78-4

1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B411704
CAS No.: 6240-78-4
M. Wt: 381.4g/mol
InChI Key: CLINBAWCGVARPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused to a quinoline ring, with benzyloxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves an oxidative ring closure of a hydrazine intermediate. One common method employs sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield . The product is then purified by extraction and passing the crude mixture through a small plug of alumina .

Chemical Reactions Analysis

1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite, zinc, acetic acid, and triphenylphosphine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

6240-78-4

Molecular Formula

C24H19N3O2

Molecular Weight

381.4g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C24H19N3O2/c1-28-22-15-19(11-13-21(22)29-16-17-7-3-2-4-8-17)24-26-25-23-14-12-18-9-5-6-10-20(18)27(23)24/h2-15H,16H2,1H3

InChI Key

CLINBAWCGVARPV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Origin of Product

United States

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